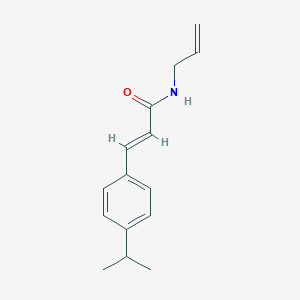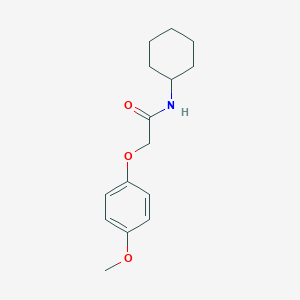
N-(2,3-dimethylphenyl)-2-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-propoxybenzamide, commonly known as DPN, is a synthetic compound that is widely used in scientific research. DPN is a selective agonist of estrogen receptor beta (ERβ) and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
DPN exerts its effects by binding selectively to ERβ and activating the receptor. ERβ activation leads to the regulation of various genes involved in the regulation of bone growth, brain function, and immune response. DPN has been shown to have a higher binding affinity for ERβ than for estrogen receptor alpha (ERα), which makes it a selective agonist of ERβ.
Biochemical and Physiological Effects:
DPN has been shown to have various biochemical and physiological effects. It has been shown to promote bone growth, improve cognitive function, and modulate the immune response. DPN has also been shown to have anti-inflammatory and anti-oxidant effects, which make it a potential therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DPN has several advantages for lab experiments. It is a selective agonist of ERβ and has a higher binding affinity for ERβ than for ERα. This makes it a useful tool for studying the role of ERβ in various physiological processes. However, DPN has some limitations for lab experiments. It is a synthetic compound and may not fully mimic the effects of endogenous estrogen. Also, DPN has a short half-life, which may limit its use in long-term experiments.
Orientations Futures
There are several future directions for the research on DPN. One potential direction is to study the effects of DPN on the regulation of bone growth in animal models of osteoporosis. Another potential direction is to investigate the potential therapeutic applications of DPN in the treatment of Alzheimer's disease. Additionally, further studies are needed to understand the molecular mechanisms underlying the anti-inflammatory and anti-oxidant effects of DPN.
Méthodes De Synthèse
DPN can be synthesized by the reaction of 2,3-dimethylphenylamine with 2-propoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields DPN as a white crystalline solid with a purity of more than 98%.
Applications De Recherche Scientifique
DPN is widely used in scientific research as a selective agonist of ERβ. ERβ is a nuclear receptor that plays a crucial role in the regulation of various physiological processes, including bone growth, brain function, and immune response. DPN has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including osteoporosis, Alzheimer's disease, and breast cancer.
Propriétés
Formule moléculaire |
C18H21NO2 |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-(2,3-dimethylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-12-21-17-11-6-5-9-15(17)18(20)19-16-10-7-8-13(2)14(16)3/h5-11H,4,12H2,1-3H3,(H,19,20) |
Clé InChI |
NGTAVSGKPCYGDT-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C |
SMILES canonique |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)









